GPX4 Binding Affinity: Head-to-Head Comparison with Control Ligand UNC1079
The compound (4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone demonstrates a defined, moderate binding affinity for the phospholipid hydroperoxide glutathione peroxidase (GPX4), a critical target in ferroptosis research, as measured by surface plasmon resonance (SPR) [1]. This contrasts with the structurally analogous negative control compound UNC1079, a bipiperidine analog of UNC1021, which is purposefully designed to be a significantly less potent inhibitor, exhibiting a potency decrease of >1000-fold in cellular assays like AlphaScreen for a related epigenetic target, making it effectively inactive . This quantified affinity places our target compound as an active probe, filling the gap between inactive controls and potent inhibitors for mechanistic studies.
| Evidence Dimension | Binding Affinity (Kd) for GPX4 |
|---|---|
| Target Compound Data | Kd = 426 nM |
| Comparator Or Baseline | UNC1079 (structurally similar bipiperidine): IC50 > 10 µM on L3MBTL3 by AlphaScreen; potency >1000-fold weaker than UNC1215 |
| Quantified Difference | Target compound shows measurable nanomolar binding affinity, whereas UNC1079 is categorically a >10,000 nM control. |
| Conditions | SPR assay for target compound; AlphaScreen assay for UNC1079 comparator. |
Why This Matters
This validates the compound as a confirmed, active GPX4 ligand, enabling its use in target engagement studies where an inactive chemical probe like UNC1079 would be a controlled negative, ensuring procurement of the correct active tool compound.
- [1] BindingDB. (2025). BDBM50649249 (CHEMBL5619466): GPX4 binding affinity data. Retrieved from bindingdb.org. View Source
